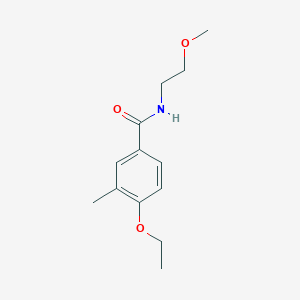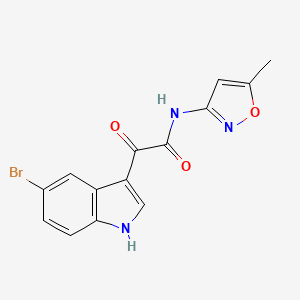![molecular formula C21H18ClN3O2 B4791848 N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4791848.png)
N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Vue d'ensemble
Description
N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the scientific community for its potential in epigenetic research. BIX-01294 is a selective inhibitor of G9a, a histone lysine methyltransferase (HKMT) that plays a crucial role in the regulation of gene expression through the modification of chromatin structure.
Mécanisme D'action
N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide acts as a competitive inhibitor of G9a by binding to the substrate-binding site of the enzyme. This prevents the binding of the cofactor S-adenosyl-L-methionine (SAM) and the subsequent methylation of histone H3 at lysine 9. The inhibition of G9a by this compound leads to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cellular processes. Inhibition of G9a with this compound has been found to promote the differentiation of embryonic stem cells into neural progenitor cells. This compound has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes. In addition, this compound has been found to have neuroprotective effects in models of neurodegenerative diseases by promoting the expression of genes involved in neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide in lab experiments is its selectivity for G9a. This allows for the specific inhibition of H3K9 methylation without affecting other histone modifications. This compound also has good solubility in aqueous solutions, making it easy to use in experiments. However, this compound has a relatively short half-life and can be unstable in solution, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide in scientific research. One area of interest is the study of the role of G9a in epigenetic regulation in different cell types and tissues. Another area of interest is the development of more potent and selective inhibitors of G9a that can be used in clinical settings. Finally, the use of this compound in combination with other epigenetic modulators is an area of active research, as it may lead to more effective treatments for various diseases.
Applications De Recherche Scientifique
N-benzyl-3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide has been extensively used in epigenetic research, particularly in the study of histone lysine methylation. G9a, the target of this compound, is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. Inhibition of G9a with this compound leads to a decrease in H3K9 methylation and an increase in gene expression. This compound has been used to study the role of G9a in various biological processes, including embryonic stem cell differentiation, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c22-17-9-11-18(12-10-17)24-21(27)25-19-8-4-7-16(13-19)20(26)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGDPLKSQWMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-propylglycinamide](/img/structure/B4791786.png)

amino]butanamide](/img/structure/B4791796.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4791812.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4791818.png)
![N-benzyl-4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4791820.png)
![4-({3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4791830.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B4791836.png)

![2-hydrazino-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791858.png)
